H-D-Ala-D-Ala-D-Ala-OH
Overview
Description
H-D-Ala-D-Ala-D-Ala-OH is a tripeptide composed of three D-alanine residues. This compound is significant in biochemical research due to its role as a substrate for D-aminopeptidase, an enzyme involved in the metabolism of D-amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ala-D-Ala-D-Ala-OH typically involves the stepwise coupling of D-alanine residues. The process begins with the protection of the amino group of D-alanine, followed by the activation of the carboxyl group to form an ester or an amide bond. The coupling reactions are usually facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The final deprotection step yields the desired tripeptide .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
H-D-Ala-D-Ala-D-Ala-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions.
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or chemical hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Substitution: Electrophiles such as acyl chlorides or alkyl halides.
Major Products Formed
Hydrolysis: Produces individual D-alanine residues.
Oxidation: Produces oximes or nitriles.
Substitution: Produces substituted derivatives of the tripeptide.
Scientific Research Applications
H-D-Ala-D-Ala-D-Ala-OH has several applications in scientific research:
Biochemistry: Used as a substrate to study the activity of D-aminopeptidase and other proteolytic enzymes.
Microbiology: Investigates the role of D-alanine residues in bacterial cell wall synthesis and antibiotic resistance mechanisms.
Pharmacology: Explores potential therapeutic applications in targeting bacterial enzymes involved in peptidoglycan synthesis.
Mechanism of Action
H-D-Ala-D-Ala-D-Ala-OH acts as a substrate for D-aminopeptidase, which cleaves the peptide bonds between the D-alanine residues. This enzymatic activity is crucial for the metabolism of D-amino acids in bacteria. The compound’s interaction with D-aminopeptidase involves binding to the enzyme’s active site, where the peptide bonds are hydrolyzed .
Comparison with Similar Compounds
Similar Compounds
H-D-Ala-D-Ala-OH: A dipeptide composed of two D-alanine residues.
H-Ala-Ala-OH: A dipeptide composed of two L-alanine residues.
H-D-Ala-D-Ala-D-Ala-D-Ala-OH: A tetrapeptide composed of four D-alanine residues
Uniqueness
H-D-Ala-D-Ala-D-Ala-OH is unique due to its specific sequence of three D-alanine residues, which makes it a valuable substrate for studying D-aminopeptidase activity. Its structure allows for the investigation of enzyme-substrate interactions and the development of inhibitors targeting bacterial enzymes involved in peptidoglycan synthesis .
Properties
IUPAC Name |
2-[2-(2-aminopropanoylamino)propanoylamino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXHQQCXAJARLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912147 | |
Record name | N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5874-86-2, 1114-94-9 | |
Record name | NSC334939 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC97939 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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